![molecular formula C20H20N4O4S B2555284 2-{[(4-甲基-4H-1,2,4-三唑-3-基)硫代]甲基}-5-[2-氧代-2-(1,2,3,4-四氢喹啉-1-基)乙氧基]-4H-吡喃-4-酮 CAS No. 899951-81-6](/img/structure/B2555284.png)
2-{[(4-甲基-4H-1,2,4-三唑-3-基)硫代]甲基}-5-[2-氧代-2-(1,2,3,4-四氢喹啉-1-基)乙氧基]-4H-吡喃-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one is a complex organic compound that features a triazole ring, a pyranone ring, and a tetrahydroquinoline moiety
科学研究应用
2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as corrosion resistance
作用机制
Target of Action
The compound contains a 1,2,4-triazole moiety, which is a type of azole. Azoles are a class of compounds that are known to inhibit the cytochrome P450-dependent 14α-demethylation of lanosterol . This is a crucial step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. Therefore, azoles are commonly used as antifungal agents .
Mode of Action
The interaction of azoles with their target involves the formation of a coordination complex with the heme iron of the cytochrome P450 enzyme . This prevents the enzyme from carrying out its normal function, leading to a disruption in ergosterol synthesis and ultimately causing damage to the fungal cell membrane .
Biochemical Pathways
The primary pathway affected by azoles is the ergosterol biosynthesis pathway. By inhibiting the cytochrome P450-dependent 14α-demethylation of lanosterol, azoles cause a depletion of ergosterol and an accumulation of 14α-methyl sterols. This alters the normal balance of sterols in the fungal cell membrane, affecting its fluidity and permeability, and leading to impaired growth and replication of the fungus .
Result of Action
The ultimate effect of azoles on fungal cells is growth inhibition and cell death. By disrupting the normal function of the cell membrane, azoles impair various cellular processes, including nutrient uptake, ion transport, and cell wall synthesis .
准备方法
The synthesis of 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group. The pyranone ring is then synthesized and coupled with the triazole derivative. The final step involves the attachment of the tetrahydroquinoline moiety under specific reaction conditions .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
相似化合物的比较
Similar compounds include other triazole derivatives and pyranone-containing molecules. Compared to these, 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one is unique due to its combination of a triazole ring, a pyranone ring, and a tetrahydroquinoline moiety, which confer distinct chemical and biological properties .
属性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-23-13-21-22-20(23)29-12-15-9-17(25)18(10-27-15)28-11-19(26)24-8-4-6-14-5-2-3-7-16(14)24/h2-3,5,7,9-10,13H,4,6,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIBKXBLHRULTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[1,1'-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid](/img/structure/B2555201.png)
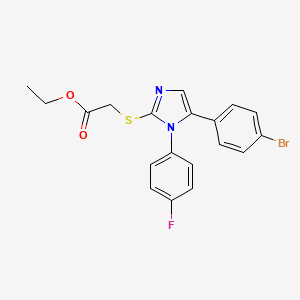
![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2555206.png)
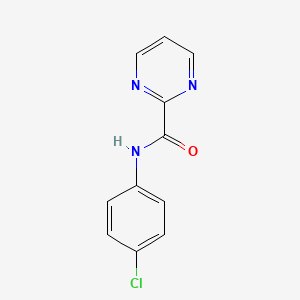
![N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2555209.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole](/img/structure/B2555210.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide](/img/structure/B2555211.png)
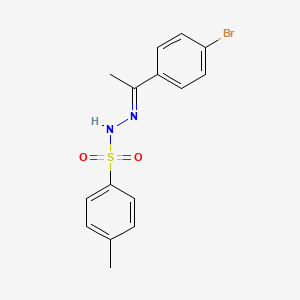
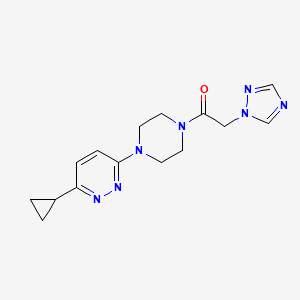
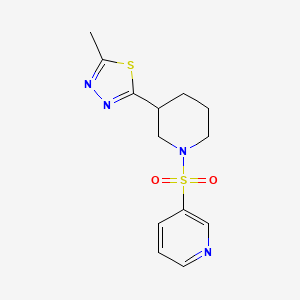
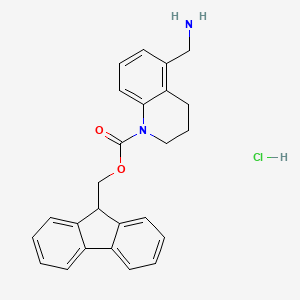
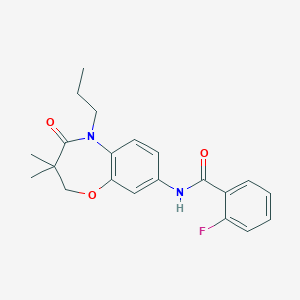
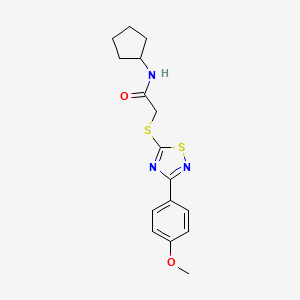
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2555223.png)
